2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
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Overview
Description
2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that features a nitrobenzyl group, a thioether linkage, and a tosyl-protected imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Nitrobenzyl Intermediate: The starting material, 3-nitrobenzyl chloride, is reacted with a thiol compound under basic conditions to form the 3-nitrobenzyl thioether intermediate.
Imidazole Ring Formation: The intermediate is then subjected to cyclization with a suitable amine and aldehyde to form the imidazole ring.
Tosyl Protection: The final step involves the protection of the imidazole nitrogen with a tosyl group using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Imidazoles: Nucleophilic substitution of the tosyl group yields various substituted imidazoles.
Scientific Research Applications
2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has several research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways involving nitrobenzyl and imidazole derivatives.
Mechanism of Action
The mechanism of action of 2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological targets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-nitrobenzyl)thio)-1-methyl-4,5-dihydro-1H-imidazole
- 2-((3-nitrobenzyl)thio)-1-benzyl-4,5-dihydro-1H-imidazole
- 2-((3-nitrobenzyl)thio)-1-phenyl-4,5-dihydro-1H-imidazole
Uniqueness
2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is unique due to the presence of the tosyl group, which provides additional stability and reactivity compared to its analogs. The tosyl group can be selectively removed or substituted, allowing for further functionalization and diversification of the compound.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-13-5-7-16(8-6-13)26(23,24)19-10-9-18-17(19)25-12-14-3-2-4-15(11-14)20(21)22/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBENHOFELAKMQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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